2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide is a complex organic compound with a unique structure that includes a benzylthio group, an acetamido group, and a dimethylacetamide moiety
Preparation Methods
The synthesis of 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminophenylacetic acid with benzylthiol to form the benzylthioacetamido intermediate. This intermediate is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms from oxidized forms.
Substitution: The acetamido group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide include:
2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide: Shares the benzylthioacetamido structure but has a different substituent.
2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar core structure with variations in functional groups. These compounds may have different properties and applications due to variations in their chemical structures. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-21(2)19(23)12-15-8-10-17(11-9-15)20-18(22)14-24-13-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPKZHXNITMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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